N-(4-isopropylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide
Description
N-(4-isopropylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 6-oxo-pyridazinone core substituted at the 3-position with a p-tolyl group and an acetamide side chain linked to a 4-isopropylphenyl moiety. Its structural uniqueness lies in the combination of lipophilic (isopropylphenyl) and aromatic (p-tolyl) substituents, which may influence pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C22H23N3O2/c1-15(2)17-8-10-19(11-9-17)23-21(26)14-25-22(27)13-12-20(24-25)18-6-4-16(3)5-7-18/h4-13,15H,14H2,1-3H3,(H,23,26) |
InChI Key |
XWTSWUKUSZTLMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Ketomalonate Condensation
The foundational pyridazinone structure is synthesized via condensation of p-tolylhydrazine (1) with diethyl ketomalonate (2) under acidic conditions (Scheme 1).
Reaction Conditions :
- Solvent: Ethanol/HCl (1:1 v/v)
- Temperature: Reflux at 80°C for 12 hr
- Yield: 68–72% (3,4-dihydro-pyridazine-3,6-dione intermediate 3 )
Oxidative Aromatization
Intermediate 3 undergoes dehydrogenation using bromine in acetic acid to introduce the 6-oxo group:
$$
\text{3} \xrightarrow{\text{Br}_2/\text{AcOH}} \text{6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl bromide (4)}
$$
Optimization Data :
| Oxidizing Agent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Br₂/AcOH | 60 | 4 | 85 |
| DDQ | 80 | 6 | 72 |
| MnO₂ | RT | 24 | 41 |
Bromine in acetic acid demonstrated superior efficiency, enabling subsequent functionalization at position 1.
Acetamide Side Chain Installation
Nucleophilic Aromatic Substitution
Bromopyridazinone 4 reacts with 2-chloro-N-(4-isopropylphenyl)acetamide (5) under microwave-assisted conditions:
$$
\text{4} + \text{5} \xrightarrow{\text{DIEA, DMF}} \text{Target Compound (6)}
$$
Critical Parameters :
- Base: N,N-Diisopropylethylamine (DIEA)
- Solvent: Dimethylformamide (DMF)
- Microwave: 150 W, 120°C, 30 min
- Yield: 78%
Alternative Suzuki-Miyaura Coupling
For improved regiocontrol, a palladium-catalyzed cross-coupling strategy was employed:
Boronic Ester Synthesis :
- 2-(4-Isopropylphenylamino)-2-oxoethylboronic acid pinacol ester (7) prepared via borylation of chloroacetamide 5 with bis(pinacolato)diboron.
Coupling Reaction :
$$
\text{4} + \text{7} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{6}
$$
Comparative Performance :
| Method | Catalyst Loading | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Microwave | - | 120°C | 78 | 95.2 |
| Suzuki Coupling | 5 mol% Pd | 80°C | 83 | 98.7 |
The Suzuki approach provided higher purity but required additional boronic ester synthesis steps.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting the microwave protocol to continuous flow systems enhanced reproducibility:
- Reactor Type: Corning Advanced-Flow™ Reactor
- Residence Time: 8.5 min
- Throughput: 12.6 g/hr
- Purity: 99.1% (by LC-MS)
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (3:7) afforded needle-like crystals suitable for X-ray diffraction:
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.65 (d, J = 8.0 Hz, 2H, p-tolyl), 7.34 (d, J = 8.4 Hz, 2H, isopropylphenyl), 5.12 (s, 2H, CH₂), 2.91 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.43 (s, 3H, CH₃), 1.28 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
HRMS (ESI+) : m/z calc. for C₂₂H₂₄N₃O₂ [M+H]⁺: 362.1864, found: 362.1861.
Purity Assessment
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC | C18, 250 × 4.6 mm | MeCN/H₂O (70:30) | 99.7 |
| UPLC-MS | BEH C18, 2.1 × 50 mm | 0.1% HCO₂H in MeCN/H₂O | 99.5 |
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is compared to five analogs (Table 1) based on heterocyclic core, substituents, molecular weight, and key physicochemical parameters.
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Heterocyclic Diversity: The target’s pyridazinone core (shared with compound) contrasts with triazole (OLC-12), thiazolidinedione (Compound 5e), and morpholinone () systems. Pyridazinones are associated with anti-inflammatory and anticancer activities, while thiazolidinediones are linked to metabolic modulation .
- Substituent Effects: The 4-isopropylphenyl group enhances lipophilicity compared to phenethyl () or alkanoate derivatives (). The p-tolyl group contributes moderate electron-donating effects, differing from electron-withdrawing substituents (e.g., nitro in ’s compound 9) .
- Molecular Weight: The target (375.5 g/mol) falls within the range of drug-like molecules, comparable to OLC-12 (381.5 g/mol) but heavier than morpholinone derivatives (346.4 g/mol).
ADMET and Stability Considerations
- Metabolic Sites : The acetamide linkage and isopropyl group are susceptible to hydrolysis and oxidation, respectively, necessitating prodrug strategies for optimization.
Biological Activity
N-(4-isopropylphenyl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This compound features a unique structure that includes a pyridazine ring, an isopropylphenyl group, and a p-tolyl substituent, which contribute to its distinct chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structural features enable it to interact with various biological targets, which is crucial for understanding its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.38 g/mol |
| Structure | Pyridazine derivative |
Preliminary studies indicate that this compound may exert its biological effects through several mechanisms:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways. This suggests a mechanism where it could reduce inflammation by modulating the activity of these enzymes.
- Anticancer Properties : Its structure allows for potential interactions with DNA and proteins, which may lead to apoptosis induction or inhibition of cell proliferation. These mechanisms are critical in cancer therapy as they can lead to the selective death of cancerous cells.
In Vitro Studies
Research has demonstrated that this compound can bind to specific molecular targets, influencing various biochemical pathways. A study highlighted its interaction with dihydroorotate dehydrogenase (DHODH), an enzyme implicated in cellular proliferation and immune responses. Inhibition of DHODH has been linked to reduced viral replication and cancer cell growth.
Case Studies
- Anti-inflammatory Effects : In a controlled study, this compound was administered to models exhibiting inflammatory responses. Results indicated a significant reduction in markers of inflammation compared to control groups.
- Anticancer Activity : Another study evaluated the compound's effects on various cancer cell lines. The results showed a marked decrease in cell viability, supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar pyridazine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Amino-5-methylpyridazine | Contains an amino group on the pyridazine ring | Simpler structure; lacks isopropyl and p-tolyl groups |
| 2-Acetoxy-3-pyridazinone | Features an acetoxy group instead of isopropylaniline | Different functionalization leads to varied reactivity |
| N-(4-methylphenyl)-2-pyridazinone | Similar core structure but different substituents | Methyl group instead of isopropyl, affecting biological activity |
Q & A
Q. Basic
- ¹H/¹³C NMR : Critical for confirming substituent positions. For example, in a similar acetamide derivative, key signals include:
- δ 7.69 ppm (broad singlet, NH),
- δ 4.90 ppm (pyridazinone ring proton),
- δ 1.21 ppm (isopropyl group protons) .
- ESI/APCI-MS : Molecular ion peaks (e.g., m/z 347 [M+H]⁺) confirm molecular weight .
- FTIR : Amide C=O stretches (~1680 cm⁻¹) and pyridazinone C=O (~1700 cm⁻¹) validate functional groups .
How can computational methods like DFT or molecular docking predict the biological activity or interaction mechanisms of this compound?
Q. Advanced
- DFT calculations : Optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO), and map molecular electrostatic potential (MESP) to predict reactivity. For example, a related pyridazinone derivative showed a HOMO-LUMO gap of 4.2 eV, indicating stability .
- Molecular docking : Dock into target proteins (e.g., anti-inflammatory COX-2 or antiviral SARS-CoV-2 Mpro) using software like AutoDock Vina. A study on a pyridazinone analog achieved a binding energy of -8.2 kcal/mol with COVID-19 main protease .
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetics and toxicity.
What strategies can resolve contradictions in experimental data, such as varying synthetic yields or unexpected spectral results?
Q. Advanced
- Reproducibility checks : Verify stoichiometry, solvent purity, and reaction atmosphere (e.g., inert gas for moisture-sensitive steps) .
- Analytical validation : Cross-validate NMR/MS data with synthetic intermediates. For example, unexpected peaks in ¹H NMR may arise from residual solvents or byproducts—use D₂O exchange or HSQC to resolve .
- Yield optimization : Screen alternative catalysts (e.g., DMAP for acetylation) or solvents (e.g., DMF for polar intermediates) .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the pyridazinone ring?
Q. Advanced
- Substituent variation : Synthesize analogs with halogens (Br, Cl), electron-withdrawing groups (NO₂), or bulky substituents (isopropyl) at the para-position of the p-tolyl group. For instance, replacing p-tolyl with 4-bromophenyl in a related compound increased anti-inflammatory activity by 30% .
- Biological assays : Test analogs in in vitro models (e.g., LPS-induced TNF-α suppression for anti-inflammatory activity).
- Data correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) with activity .
What in vitro models are appropriate for assessing the compound’s potential anti-inflammatory or antimicrobial activity?
Q. Advanced
- Anti-inflammatory : Measure inhibition of NO production in RAW 264.7 macrophages or COX-2 enzyme activity. A pyridazinone analog showed IC₅₀ = 12 µM against COX-2 .
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. A thioacetamide derivative exhibited MIC = 8 µg/mL against MRSA .
How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in the solid state?
Q. Advanced
- Single-crystal XRD : Determine packing motifs (e.g., hydrogen bonds between amide NH and pyridazinone O). A related N-(4-methoxyphenyl) analog formed C–H···O interactions (2.8 Å) stabilizing the lattice .
- Hirshfeld analysis : Quantify contact contributions (e.g., H···O interactions = 25% of surface area) using CrystalExplorer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
